[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride [(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375248-05-6
VCID: VC7386737
InChI: InChI=1S/C7H13NO2.ClH/c9-3-5-4-10-7-2-8-1-6(5)7;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1
SMILES: C1C2C(CN1)OCC2CO.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride

CAS No.: 2375248-05-6

Cat. No.: VC7386737

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride - 2375248-05-6

Specification

CAS No. 2375248-05-6
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name [(3R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c9-3-5-4-10-7-2-8-1-6(5)7;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1
Standard InChI Key IPFIKCDNETZKGY-RYLOHDEPSA-N
SMILES C1C2C(CN1)OCC2CO.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The compound’s systematic name reflects its fused furopyrrolidine framework with specific stereocenters at positions 3R, 3aS, and 6aS. This configuration creates a rigid bicyclic system comprising a tetrahydrofuran ring fused to a pyrrolidine moiety, with a hydroxymethyl group at position 3 . The hydrochloride salt enhances solubility, critical for biological applications.

Molecular Geometry and Bonding

X-ray crystallography of analogous furopyrrolidine derivatives reveals chair-like conformations in the pyrrolidine ring and envelope distortions in the tetrahydrofuran component . The molecule’s 11 heavy atoms, two rings, and one rotatable bond (Table 1) suggest moderate flexibility, while the polar surface area (41 Ų) and LogP (-1.32) indicate high hydrophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight180 Da
LogP-1.32
Rotatable Bonds1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Polar Surface Area41 Ų

Synthetic Routes and Challenges

Reported Synthesis Strategies

Comparative Analysis with Related Heterocycles

Furopyridines vs. Furopyrrolidines

Unlike furopyridines (e.g., furo[3,2-b]pyridine-2-carboxylic acid, MW 163.13 g/mol ), which contain a pyridine nitrogen, this compound’s pyrrolidine ring provides basicity (pKa ~10) and hydrogen-bonding capacity. This distinction makes it more suitable for targeting GPCRs or ion channels in drug design .

Stereochemical Impact on Bioactivity

The (3R,3aS,6aS) configuration creates a concave topography that may enhance binding to flat aromatic residues in enzymes. In contrast, the (3aS,6aS)-configured furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CID 132314001) adopts a planar arrangement, favoring π-π interactions .

Future Research Directions

Structural Optimization Opportunities

  • Fluorination: Replacing the hydroxymethyl group with CF₃ to enhance blood-brain barrier penetration.

  • Prodrug derivatization: Esterifying the alcohol to improve oral bioavailability.

Target Identification Strategies

High-throughput screening against the NIH Molecular Libraries Program collection could uncover novel protein targets.

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